molecular formula C8H13ClN2 B1463100 N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride CAS No. 1172854-22-6

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride

Cat. No.: B1463100
CAS No.: 1172854-22-6
M. Wt: 172.65 g/mol
InChI Key: NRMHSSHTDJCKMO-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride typically involves the reaction of N-methyl-1-(3-methyl-4-pyridinyl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted pyridine compounds .

Scientific Research Applications

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-pyridinyl)methanamine
  • (E)-N-Methyl-1-(3-pyridinyl)methanimine

Uniqueness

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in research and industrial applications .

Biological Activity

N-Methyl-1-(3-methyl-4-pyridinyl)methanamine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12Cl2NC_8H_{12}Cl_2N. The compound features a pyridine ring, which is known for its role in various biological processes due to its ability to interact with multiple biomolecules.

PropertyValue
Molecular Weight195.09 g/mol
SolubilitySoluble in water
Melting PointNot specified

This compound acts primarily through interactions with specific receptors and enzymes. These interactions can modulate various biological pathways, leading to diverse effects such as:

  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving catecholamines and serotonin.
  • Antioxidant Activity : It has been suggested that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

  • Antioxidant and Anti-inflammatory Effects : Research indicates that compounds with similar structures can scavenge free radicals, thereby inhibiting lipid peroxidation and protecting cellular integrity. This suggests potential applications in neuroprotection and anti-inflammatory therapies .
  • Cytotoxicity in Cancer Cells : A study on related compounds demonstrated significant cytotoxic effects against glioblastoma cells, indicating that this compound could have anticancer properties through mechanisms such as apoptosis or methuosis (a form of non-apoptotic cell death) .

Table 2: Summary of Biological Activities

ActivityObserved EffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of lipid peroxidation
Cytotoxicity in Cancer CellsInduction of cell death

Synthesis and Applications

The synthesis of this compound involves several steps, typically starting from pyridine derivatives. This compound serves as a valuable intermediate in medicinal chemistry for developing new therapeutic agents.

Research Applications

  • Drug Development : Its potential to modulate biological pathways makes it a candidate for drug development targeting neurological disorders and cancer.
  • Material Science : The compound's unique properties may also lend themselves to applications in material science, particularly in creating novel polymers or coatings.

Properties

CAS No.

1172854-22-6

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

N-methyl-1-(3-methylpyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-7-5-10-4-3-8(7)6-9-2;/h3-5,9H,6H2,1-2H3;1H

InChI Key

NRMHSSHTDJCKMO-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)CNC.Cl.Cl

Canonical SMILES

CC1=C(C=CN=C1)CNC.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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